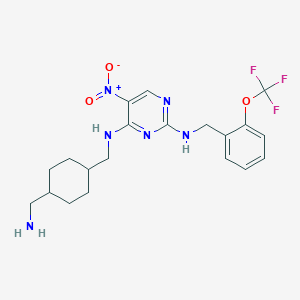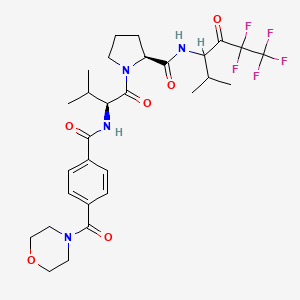
Meisoindigo
Overview
Description
It has been widely used in the clinical treatment of chronic myelogenous leukemia (CML) in China since the 1980s . Meisoindigo has shown significant antitumor activity and has been investigated for its potential in treating various types of leukemia, including acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) .
Scientific Research Applications
Meisoindigo has been extensively studied for its applications in various fields:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of other biologically active compounds.
Biology: The compound is used in research to study cell cycle regulation, apoptosis, and signal transduction pathways.
Safety and Hazards
Mechanism of Action
Meisoindigo exerts its effects primarily through the inhibition of DNA biosynthesis and the induction of apoptosis in cancer cells. It strongly inhibits the assembly of microtubules, which are essential for cell division. The compound also targets specific molecular pathways, including the inhibition of tyrosine kinases and the suppression of signal transducer and activator of transcription 3 (Stat3) activity .
Biochemical Analysis
Biochemical Properties
Meisoindigo plays a crucial role in biochemical reactions, particularly in inhibiting the growth and proliferation of leukemia cells. It interacts with several enzymes and proteins, including those involved in DNA synthesis and microtubule assembly . This compound has been found to inhibit DNA biosynthesis in tumor cells and strongly suppress microtubule protein assembly . These interactions lead to the inhibition of cell proliferation and induction of apoptosis, making this compound a potential therapeutic agent for various types of leukemia .
Cellular Effects
This compound affects various types of cells and cellular processes. In leukemia cells, it inhibits growth and proliferation by inducing apoptosis and inhibiting DNA synthesis . Additionally, this compound has been shown to protect against focal cerebral ischemia-reperfusion injury by inhibiting NLRP3 inflammasome activation and regulating microglia/macrophage polarization via the TLR4/NF-κB signaling pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits DNA biosynthesis and microtubule assembly in tumor cells, leading to cell cycle arrest and apoptosis . It also inhibits the TLR4/NF-κB signaling pathway, reducing the expression of associated proteins and downregulating HMGB1 and IL-1β . These molecular interactions contribute to the compound’s antileukemic and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and well-tolerated, with its effects on cellular function observed over extended periods . In vitro studies have demonstrated that this compound effectively inhibits the growth of leukemia cells at micromolar concentrations . Its plasma concentrations after oral administration are much lower than the in vitro IC50s, suggesting the presence of active metabolites in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, this compound has been associated with bone, joint, and muscle pain . In a middle cerebral artery occlusion stroke model, this compound treatment significantly improved neurological scores, reduced infarct volume, and ameliorated cerebral edema in a dose-dependent manner . These findings indicate that while this compound is effective at certain dosages, higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes reductive metabolism in vivo, resulting in the formation of active metabolites . These metabolites may contribute to the compound’s antileukemic effects, despite its poor pharmacokinetic characteristics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . In the context of ischemic stroke, this compound’s distribution within the brain tissue helps reduce inflammation and protect against injury .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound targets specific compartments and organelles within cells, where it exerts its effects on DNA synthesis and microtubule assembly . Additionally, its localization within neurons and microglia contributes to its protective effects against ischemic injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meisoindigo is synthesized through a series of chemical reactions starting from indirubin. The synthesis involves the methylation of indirubin to produce this compound. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Meisoindigo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: The compound can be reduced to its corresponding leuco form, which is often used in further chemical modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which are often investigated for their enhanced biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Meisoindigo is structurally similar to indirubin, but it exhibits higher antitumor activity due to the presence of a methyl group at the indole nitrogen. Other similar compounds include:
Indirubin: The parent compound of this compound, known for its antitumor properties.
6-Bromothis compound: A derivative of this compound with enhanced toxicity and increased Stat3 inhibition.
Isoindigo Derivatives: These compounds have shown potential in treating various cancers but may exhibit different biological activities compared to this compound.
This compound’s unique structure and higher antitumor activity make it a valuable compound in the field of medicinal chemistry and cancer research .
properties
IUPAC Name |
3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXCQXTKOYHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025868 | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97207-47-1 | |
| Record name | N-Methylisoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEISOINDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



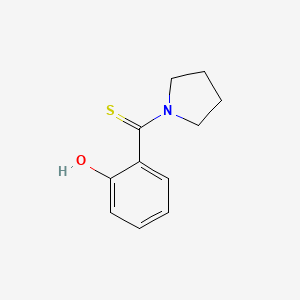
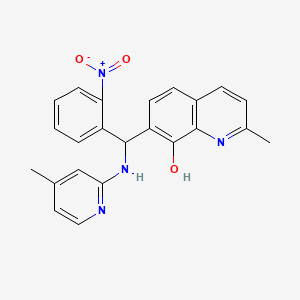
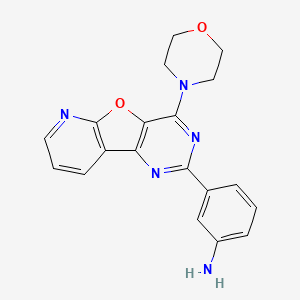
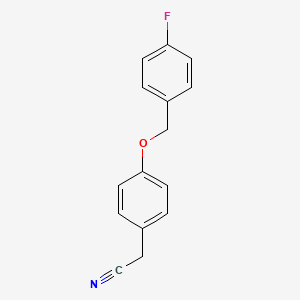

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)
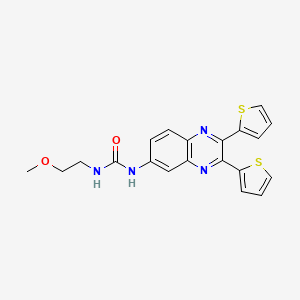

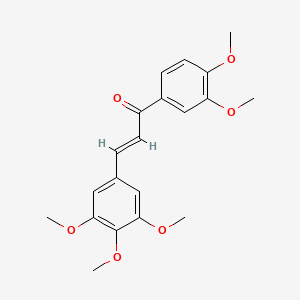
![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)


